molecular formula C23H18BrN3O3S B5184333 3-bromo-4-ethoxy-N-{[(2-phenyl-1,3-benzoxazol-5-yl)amino]carbonothioyl}benzamide

3-bromo-4-ethoxy-N-{[(2-phenyl-1,3-benzoxazol-5-yl)amino]carbonothioyl}benzamide

Cat. No. B5184333
M. Wt: 496.4 g/mol
InChI Key: DSRRQWDXCPIICK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-bromo-4-ethoxy-N-{[(2-phenyl-1,3-benzoxazol-5-yl)amino]carbonothioyl}benzamide, also known as BPTB, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is synthesized using a specific method and has been found to have a unique mechanism of action that makes it useful for a variety of biochemical and physiological studies. In

Mechanism of Action

The mechanism of action of 3-bromo-4-ethoxy-N-{[(2-phenyl-1,3-benzoxazol-5-yl)amino]carbonothioyl}benzamide involves the selective binding of the compound to the beta-catenin protein. This binding disrupts the interaction between beta-catenin and its binding partners, which can lead to changes in gene expression and cellular signaling pathways. The selective binding of 3-bromo-4-ethoxy-N-{[(2-phenyl-1,3-benzoxazol-5-yl)amino]carbonothioyl}benzamide to beta-catenin makes it a valuable tool for studying the role of this protein in various cellular processes.
Biochemical and Physiological Effects:
3-bromo-4-ethoxy-N-{[(2-phenyl-1,3-benzoxazol-5-yl)amino]carbonothioyl}benzamide has been found to have a variety of biochemical and physiological effects. In addition to its role in disrupting protein-protein interactions, 3-bromo-4-ethoxy-N-{[(2-phenyl-1,3-benzoxazol-5-yl)amino]carbonothioyl}benzamide has also been found to inhibit the activity of certain enzymes, such as glycogen synthase kinase 3 beta (GSK3β). This inhibition can lead to changes in cellular signaling pathways and gene expression. 3-bromo-4-ethoxy-N-{[(2-phenyl-1,3-benzoxazol-5-yl)amino]carbonothioyl}benzamide has also been shown to have anti-inflammatory effects, making it a potential therapeutic agent for inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-bromo-4-ethoxy-N-{[(2-phenyl-1,3-benzoxazol-5-yl)amino]carbonothioyl}benzamide in lab experiments is its selectivity for beta-catenin. This selectivity allows for the specific study of the role of this protein in various cellular processes. Additionally, 3-bromo-4-ethoxy-N-{[(2-phenyl-1,3-benzoxazol-5-yl)amino]carbonothioyl}benzamide has been shown to be stable under a variety of experimental conditions, making it a reliable tool for scientific research. However, one limitation of using 3-bromo-4-ethoxy-N-{[(2-phenyl-1,3-benzoxazol-5-yl)amino]carbonothioyl}benzamide is its relatively high cost compared to other research tools. Additionally, the mechanism of action of 3-bromo-4-ethoxy-N-{[(2-phenyl-1,3-benzoxazol-5-yl)amino]carbonothioyl}benzamide is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are many future directions for the use of 3-bromo-4-ethoxy-N-{[(2-phenyl-1,3-benzoxazol-5-yl)amino]carbonothioyl}benzamide in scientific research. One potential application is in the study of cancer biology. Beta-catenin is known to be involved in the development of certain types of cancer, and 3-bromo-4-ethoxy-N-{[(2-phenyl-1,3-benzoxazol-5-yl)amino]carbonothioyl}benzamide could be used to study the role of this protein in cancer progression. Additionally, 3-bromo-4-ethoxy-N-{[(2-phenyl-1,3-benzoxazol-5-yl)amino]carbonothioyl}benzamide could be used in the development of new therapeutic agents for inflammatory diseases and other conditions. Further research is needed to fully understand the mechanism of action of 3-bromo-4-ethoxy-N-{[(2-phenyl-1,3-benzoxazol-5-yl)amino]carbonothioyl}benzamide and its potential applications in scientific research.

Synthesis Methods

3-bromo-4-ethoxy-N-{[(2-phenyl-1,3-benzoxazol-5-yl)amino]carbonothioyl}benzamide is synthesized using a specific method that involves the reaction of 3-bromo-4-ethoxybenzoic acid with thionyl chloride to form 3-bromo-4-ethoxybenzoyl chloride. This intermediate is then reacted with 2-phenyl-1,3-benzoxazole-5-amine and carbon disulfide to form the final product, 3-bromo-4-ethoxy-N-{[(2-phenyl-1,3-benzoxazol-5-yl)amino]carbonothioyl}benzamide. The synthesis method for 3-bromo-4-ethoxy-N-{[(2-phenyl-1,3-benzoxazol-5-yl)amino]carbonothioyl}benzamide has been optimized to ensure high yields and purity of the final product.

Scientific Research Applications

3-bromo-4-ethoxy-N-{[(2-phenyl-1,3-benzoxazol-5-yl)amino]carbonothioyl}benzamide has been found to be useful in a variety of scientific research applications. One of the most significant applications of 3-bromo-4-ethoxy-N-{[(2-phenyl-1,3-benzoxazol-5-yl)amino]carbonothioyl}benzamide is in the study of protein-protein interactions. 3-bromo-4-ethoxy-N-{[(2-phenyl-1,3-benzoxazol-5-yl)amino]carbonothioyl}benzamide has been shown to selectively bind to the beta-catenin protein, which is involved in cell signaling and gene expression. By selectively binding to beta-catenin, 3-bromo-4-ethoxy-N-{[(2-phenyl-1,3-benzoxazol-5-yl)amino]carbonothioyl}benzamide can be used to study the role of this protein in various cellular processes.

properties

IUPAC Name

3-bromo-4-ethoxy-N-[(2-phenyl-1,3-benzoxazol-5-yl)carbamothioyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18BrN3O3S/c1-2-29-19-10-8-15(12-17(19)24)21(28)27-23(31)25-16-9-11-20-18(13-16)26-22(30-20)14-6-4-3-5-7-14/h3-13H,2H2,1H3,(H2,25,27,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSRRQWDXCPIICK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NC(=S)NC2=CC3=C(C=C2)OC(=N3)C4=CC=CC=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18BrN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-bromo-4-ethoxy-N-[(2-phenyl-1,3-benzoxazol-5-yl)carbamothioyl]benzamide

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